
4-(3-Phenylquinoxalin-2-yl)morpholine
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Overview
Description
4-(3-Phenylquinoxalin-2-yl)morpholine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The morpholine moiety, a six-membered ring containing both nitrogen and oxygen, is also a significant structural unit in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylquinoxalin-2-yl)morpholine typically involves the condensation of 3-phenylquinoxaline with morpholine. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylquinoxalin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
Biological Activities
Research indicates that quinoxaline derivatives, including 4-(3-Phenylquinoxalin-2-yl)morpholine, exhibit a range of biological activities:
- Anticancer Activity : Quinoxaline derivatives have shown promising anticancer properties, often through mechanisms involving the inhibition of specific kinases or enzymes critical for cell proliferation and survival pathways. For instance, studies have demonstrated that modifications in the quinoxaline structure can enhance its efficacy against cancer cells .
- Antiviral and Antibacterial Properties : Compounds similar to this compound have been noted for their antiviral and antibacterial activities, making them potential candidates for developing new therapeutic agents against infectious diseases .
- Enzyme Inhibition : The compound may interact with various biological targets, potentially inhibiting enzymes involved in disease progression. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Potential Applications
Given its structural characteristics and biological activities, this compound holds potential in several areas:
Medicinal Chemistry
This compound can be explored as a lead compound in drug development targeting cancer and infectious diseases. Its ability to interact with specific biological targets opens avenues for designing novel therapeutics.
Structure-Activity Relationship Studies
Investigating the structure-activity relationship of this compound can provide insights into how modifications affect its biological efficacy. This could lead to the development of more potent derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 4-(3-Phenylquinoxalin-2-yl)morpholine involves its interaction with various molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
Morpholine: An organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups.
Quinazolines: Similar to quinoxalines but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
4-(3-Phenylquinoxalin-2-yl)morpholine is unique due to the combination of the quinoxaline and morpholine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Biological Activity
Chemical Structure and Properties
The structure of 4-(3-Phenylquinoxalin-2-yl)morpholine can be described as follows:
- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's pharmacological properties.
- Quinoxaline Moiety : A bicyclic structure known for various therapeutic effects, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Quinoxaline derivatives, including this compound, have shown significant anticancer properties. The biological activity is often linked to their ability to interact with specific enzymes or pathways involved in cancer progression. For instance, modifications in the quinoxaline structure can enhance biological efficacy against cancer cell lines.
Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
AK-3 | A549 | 10.38 ± 0.27 | Induces apoptosis through cell cycle arrest at G1 phase |
AK-10 | MCF-7 | 3.15 ± 0.23 | Modulates proapoptotic proteins leading to cell death |
This compound | TBD | TBD | TBD |
Research indicates that compounds similar to this compound can inhibit specific kinases or enzymes involved in cell proliferation and survival pathways, which are critical for cancer treatment strategies .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Quinoxaline derivatives demonstrate activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways. However, specific data on this compound's antimicrobial efficacy remains sparse.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : Interaction with kinases or enzymes that play roles in cell signaling and proliferation.
- Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle proteins such as Bcl-2.
- Binding Interactions : The quinoxaline moiety may chelate metal ions (e.g., Zn) in enzyme active sites, enhancing inhibitory effects on target enzymes .
Properties
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEUKCVVFYRGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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